N,N-Dimethyl-N',N'-dibenzylethylenediamine

Description

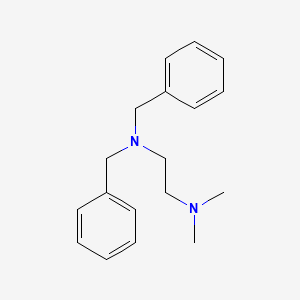

Structure

3D Structure

Properties

CAS No. |

68156-59-2 |

|---|---|

Molecular Formula |

C18H24N2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

N',N'-dibenzyl-N,N-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C18H24N2/c1-19(2)13-14-20(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |

InChI Key |

XFOYZAKVZYMLET-UHFFFAOYSA-N |

SMILES |

CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Canonical SMILES |

CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Other CAS No. |

68156-59-2 |

Synonyms |

N,N-dimethyl-N',N'-dibenzylethylenediamine N,N-dimethyl-N',N'-dibenzylethylenediamine hydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N,n Dimethyl N ,n Dibenzylethylenediamine

Primary Synthesis Routes from Constituent Precursors

The construction of N,N-Dimethyl-N',N'-dibenzylethylenediamine can be envisioned through several primary pathways, each starting from readily available precursors. The key challenge lies in the selective introduction of two methyl and two benzyl (B1604629) groups onto the two nitrogen atoms of ethylenediamine (B42938) without producing a mixture of over-alkylated or symmetrically substituted products.

Alkylation Strategies for N-Substitution

Direct alkylation of amines with alkyl halides is a fundamental method for forming carbon-nitrogen bonds. However, controlling the extent of alkylation can be challenging, often leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. For a specific unsymmetrical substitution pattern as in this compound, a stepwise approach is necessary.

One plausible route begins with the formation of an intermediate diamine, which is then further alkylated. For instance, one could start with N,N-dimethylethylenediamine and introduce the benzyl groups, or conversely, start with N,N'-dibenzylethylenediamine and add the methyl groups.

Route A: Benzylation of N,N-Dimethylethylenediamine

This strategy involves the reaction of N,N-dimethylethylenediamine with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Precursors: N,N-Dimethylethylenediamine, Benzyl Chloride (or Benzyl Bromide), and a suitable base (e.g., sodium carbonate, potassium carbonate, or triethylamine).

Reaction: The secondary amine of N,N-dimethylethylenediamine acts as a nucleophile, attacking the benzylic carbon of the benzyl halide. The base scavenges the resulting acid. Two successive benzylations on the same nitrogen atom would be required.

A similar synthesis has been reported for N,N-dibenzyl-N'-diphenylmethyl-ethylenediamine, where N-diphenylmethyl-ethylenediamine is reacted with benzyl chloride in boiling acetonitrile. prepchem.com This suggests that stepwise alkylation of a substituted ethylenediamine is a viable strategy.

Route B: Methylation of N,N'-Dibenzylethylenediamine

Alternatively, one could start with N,N'-dibenzylethylenediamine and introduce the two methyl groups onto one of the nitrogen atoms. Methylating agents such as methyl iodide or dimethyl sulfate (B86663) could be used. Controlling the reaction to achieve dimethylation on only one nitrogen would be the primary challenge.

The table below summarizes typical conditions for N-alkylation of amines, which can be adapted for the synthesis of this compound.

| Alkylating Agent | Amine Substrate (Example) | Solvent | Base | Temperature | Product |

| Benzyl Chloride | N-diphenylmethyl-ethylenediamine prepchem.com | Acetonitrile | (implied, product partitioned with NaOH) | Reflux | N,N-dibenzyl-N'-diphenylmethyl-ethylenediamine |

| Methyl Iodide | Primary/Secondary Amines masterorganicchemistry.com | Various | Often an excess of amine or external base | Varies | N-methylated amine |

| Alcohols | Ethylenediamine juniperpublishers.com | None (gas phase) | None (catalytic) | 160-180 °C | N-alkylated ethylenediamines |

Reductive Amination Pathways for Amine Formation

Reductive amination is a powerful and highly versatile method for the synthesis of amines, which avoids the issue of over-alkylation often encountered with alkyl halides. masterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a sequential reductive amination approach would be most effective.

Sequential Reductive Amination Approach:

Step 1: Formation of N,N'-Dibenzylethylenediamine: This intermediate can be synthesized by the reductive amination of ethylenediamine with two equivalents of benzaldehyde (B42025). The reaction proceeds via the formation of a di-imine (N,N'-dibenzylidene ethylenediamine), which is then reduced. google.com A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd/C). google.comorganic-chemistry.org

Step 2: Reductive Methylation: The resulting N,N'-dibenzylethylenediamine, a secondary diamine, can then be subjected to a second reductive amination using formaldehyde (B43269) as the carbonyl source. This would introduce the two methyl groups. The Eschweiler-Clarke reaction, which uses a mixture of formaldehyde and formic acid, is a classic method for the methylation of primary and secondary amines. Alternatively, formaldehyde with a reducing agent like sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H] can be used under milder conditions. masterorganicchemistry.com To achieve the target molecule, conditions would need to be controlled to favor dimethylation on a single nitrogen atom.

The table below outlines common reducing agents and conditions used in reductive amination.

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Key Features |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Borohydride (NaBH₄) | Methanol | Common, cost-effective reducing agent. organic-chemistry.org |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Mild and selective for iminium ions over carbonyls. masterorganicchemistry.com |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Triacetoxyborohydride [NaB(OAc)₃H] | Dichloroethane, THF | Mild, effective for a wide range of substrates. masterorganicchemistry.com |

| Aldehydes/Ketones | Primary/Secondary Amines | Catalytic Hydrogenation (H₂/Catalyst) | Ethanol (B145695), Methanol | "Green" method, avoids hydride reagents. google.com |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient approach to complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, one could conceptually design such a reaction. For instance, a reaction involving ethylenediamine, benzaldehyde, formaldehyde, and a reducing agent in one pot could potentially lead to the desired product, although controlling the selectivity would be extremely challenging. The development of such a process would fall under advanced synthetic design and would require significant optimization.

Advanced Synthetic Approaches and Process Optimization

To improve the efficiency, selectivity, and sustainability of the synthesis of this compound, advanced methods involving catalysis and stereochemical control can be employed.

Catalytic Systems in this compound Synthesis

Catalytic methods are central to modern organic synthesis. In the context of synthesizing the target diamine, catalysts can play a crucial role in both alkylation and reductive amination pathways.

Catalytic N-Alkylation: Instead of using stoichiometric amounts of alkyl halides, alcohols can be used as alkylating agents in the presence of a suitable catalyst. This "borrowing hydrogen" or "hydrogen autotransfer" methodology is an environmentally friendly alternative that produces water as the only byproduct. For example, the N-alkylation of ethylenediamine with various alcohols has been achieved using a CuO–NiO/γ-Al₂O₃ catalyst. juniperpublishers.com A strategy for controlled N,N-dialkylation by sequential mono-alkylation of a primary amine using Rh/C and Pd/C catalysis has also been described, which could be adapted for the synthesis of unsymmetrical diamines. researchgate.net

Catalytic Reductive Amination: The reduction step in reductive amination is often facilitated by a metal catalyst. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel is a common industrial practice. google.com A patent describes the synthesis of N,N'-dibenzylethylenediamine via the catalytic hydrogenation of N,N'-dibenzylidene ethylenediamine using catalysts like Pd/C, Pt/C, or Raney Ni. google.com

The table below presents examples of catalytic systems relevant to the synthesis of substituted diamines.

| Reaction Type | Catalyst | Substrates | Product Type |

| N-Alkylation with Alcohols | CuO–NiO/γ-Al₂O₃ juniperpublishers.com | Ethylenediamine, Alcohols | N-Alkylated ethylenediamines |

| Sequential N-Alkylation | Rh/C then Pd/C researchgate.net | Primary Amine, Alkylating Agents | Unsymmetrical Secondary/Tertiary Amines |

| Catalytic Hydrogenation | Pd/C, Pt/C, Raney Ni google.com | N,N'-dibenzylidene ethylenediamine | N,N'-Dibenzylethylenediamine |

| Asymmetric Allylic Amination | Pd₂(dba)₃•CHCl₃ / Chiral Ligand orgsyn.org | Allylic Carbonates, Sulfamate Nucleophile | Chiral Allylic Amines |

Stereochemical Control in Synthetic Protocols

If the carbon backbone of the ethylenediamine is substituted, or if the nitrogen atoms become stereogenic (in cases of restricted rotation), the synthesis of a specific stereoisomer of this compound may be desired. Asymmetric synthesis of chiral 1,2-diamines is a well-developed field, often employing chiral catalysts or auxiliaries.

Catalytic Asymmetric Synthesis: Chiral metal complexes can catalyze reactions to produce enantiomerically enriched products. For instance, the asymmetric synthesis of diamine derivatives can be achieved through sequential Palladium and Rhodium catalysis. orgsyn.org Cu-catalyzed reductive coupling of imines and allenamides has also been shown to produce chiral 1,2-diamino synthons with high stereoselectivity. prepchem.com

Substrate-Controlled Synthesis: If starting from a chiral precursor, such as an enantiomerically pure substituted ethylenediamine, the stereochemistry of the final product can be controlled.

While these advanced methods demonstrate the potential for producing chiral versions of complex diamines, their application to the specific synthesis of an unsymmetrical, tetra-substituted diamine like this compound would require dedicated research and development.

Green Chemistry Principles in Scalable Synthesis

The large-scale synthesis of this compound is increasingly guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. Key considerations in this context include atom economy, the use of safer solvents, and the implementation of catalytic processes.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions. The synthesis of this compound via reductive amination of a suitable diketone with N,N-dibenzylethylenediamine, for example, would exhibit high atom economy as all atoms from the reactants are incorporated into the product.

Catalytic Hydrogenation: A cornerstone of green synthesis for this compound involves the catalytic hydrogenation of an imine precursor, formed from the condensation of benzaldehyde and N,N-dimethylethylenediamine. This method is preferable to the use of stoichiometric reducing agents, which generate significant waste. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed, allowing for the use of molecular hydrogen as the reductant, with water as the only byproduct. The catalytic nature of this process means that only a small amount of the catalyst is required, and it can often be recovered and reused, further enhancing the green credentials of the synthesis.

Solvent Selection: The choice of solvent is critical in green synthesis. Traditional volatile organic solvents (VOCs) are being replaced by greener alternatives such as water, ethanol, or in some cases, solvent-free conditions. For the synthesis of this compound, conducting the initial condensation reaction in a solvent like ethanol, followed by filtration and subsequent hydrogenation in a recyclable solvent, can significantly reduce the environmental footprint of the process.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Favoring addition and condensation-hydrogenation pathways to maximize incorporation of reactant atoms into the final product. |

| Catalysis | Employing reusable heterogeneous catalysts like Pd/C or Raney Nickel for the hydrogenation step, using H₂ as a clean reductant. |

| Safer Solvents | Utilizing environmentally benign solvents such as ethanol or water, and exploring solvent-free reaction conditions where feasible. |

| Waste Prevention | Designing synthetic routes that minimize the formation of byproducts, reducing the need for extensive purification steps. |

Derivatization and Functionalization Strategies

The versatility of this compound is expanded through various derivatization and functionalization strategies. These modifications can alter the compound's physical and chemical properties, making it suitable for a wider range of applications.

Selective N-Functionalization

The presence of two distinct types of nitrogen atoms in this compound—two tertiary and two secondary amines if considering the parent N,N'-dibenzylethylenediamine—allows for selective functionalization. However, in the target molecule, all nitrogens are tertiary. For related structures with secondary amines, selective N-alkylation or N-acylation can be achieved by carefully controlling reaction conditions.

For instance, in a precursor molecule like N,N'-dibenzylethylenediamine, mono-alkylation can be favored by using a 1:1 molar ratio of the diamine to the alkylating agent and controlling the temperature. The introduction of a single methyl group would lead to N-methyl-N',N'-dibenzylethylenediamine. Subsequent methylation would then yield the target compound.

Selective acylation can be achieved using similar stoichiometric control with acylating agents such as acid chlorides or anhydrides. The resulting amides can introduce a variety of functional groups and can also serve as protecting groups to allow for further modifications at other positions in the molecule.

Incorporation of Chiral Auxiliaries

To introduce chirality into molecules derived from this compound, chiral auxiliaries can be employed. While the target molecule itself is achiral, its derivatives can be made chiral for applications in asymmetric synthesis and catalysis.

One common strategy involves the use of a chiral starting material in the synthesis. For example, instead of ethylenediamine, a chiral diamine such as (1R,2R)-1,2-diphenylethylenediamine could be used as a precursor. Subsequent N-methylation and N-benzylation would lead to a chiral analogue of the target compound.

Alternatively, a chiral auxiliary can be temporarily attached to a precursor molecule to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary can be removed. For instance, a chiral acyl group could be introduced via selective N-acylation. This chiral amide could then direct the stereoselective addition of a nucleophile to a nearby prochiral center. Subsequent hydrolysis of the amide would remove the chiral auxiliary, leaving a chiral product.

| Functionalization Strategy | Description | Example Application |

| Selective N-Alkylation | Stepwise addition of alkyl groups to the nitrogen atoms of a precursor diamine. | Synthesis of unsymmetrical diamine ligands for catalysis. |

| Selective N-Acylation | Introduction of acyl groups to one or more nitrogen atoms. | Preparation of functionalized amides or use as protecting groups. |

| Use of Chiral Precursors | Starting the synthesis with an enantiomerically pure diamine. | Creation of chiral ligands for asymmetric metal-catalyzed reactions. |

| Temporary Chiral Auxiliary | Attaching a removable chiral group to direct a stereoselective transformation. | Asymmetric synthesis of complex molecules containing diamine fragments. |

Preparation of Salt Forms for Research Applications

For ease of handling, purification, and use in various research applications, this compound is often converted into its salt form. The basic nature of the amine groups allows for the formation of stable salts with a variety of acids.

The most common salt form is the dihydrochloride (B599025) salt, prepared by treating a solution of the free base with hydrochloric acid. The resulting salt is typically a crystalline solid that is more stable and less hygroscopic than the free base. This makes it easier to weigh accurately and store for extended periods.

Other salt forms, such as hydrobromide, sulfate, or acetate (B1210297) salts, can also be prepared by reacting the diamine with the corresponding acid. The choice of the counter-ion can influence the solubility of the salt in different solvents, which can be advantageous for specific applications, such as in the formulation of solutions for biological assays or as catalysts in particular reaction media.

The purification of the diamine can also be facilitated by salt formation. Crystallization of a specific salt form can be an effective method for removing impurities. The purified salt can then be used directly or converted back to the free base by treatment with a suitable base.

| Salt Form | Acid Used for Preparation | Common Properties and Uses |

| Dihydrochloride | Hydrochloric Acid (HCl) | Crystalline solid, stable, commonly used for general research. |

| Dihydrobromide | Hydrobromic Acid (HBr) | Similar to the dihydrochloride, may offer different solubility characteristics. |

| Sulfate | Sulfuric Acid (H₂SO₄) | Can be used when a non-coordinating anion is desired. |

| Diacetate | Acetic Acid (CH₃COOH) | Often highly soluble in organic solvents, useful for certain catalytic applications. |

Coordination Chemistry and Ligand Science of N,n Dimethyl N ,n Dibenzylethylenediamine

Ligand Design Principles and Coordination Modes

N,N-Dimethyl-N',N'-dibenzylethylenediamine is an N-alkylated derivative of ethylenediamine (B42938), featuring two methyl groups on one nitrogen atom and two benzyl (B1604629) groups on the other. This substitution pattern imparts a unique combination of steric bulk and electronic character, which are critical determinants of its coordination behavior.

Bidentate Chelation Properties and Stability

Like its parent molecule, ethylenediamine, this compound functions as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms to form a stable five-membered chelate ring. beloit.edulibretexts.org The formation of this ring is entropically favored, a phenomenon known as the chelate effect, which results in significantly more stable metal complexes compared to those formed with analogous monodentate amine ligands. nih.gov

The stability of the resulting metal complex is influenced by several factors, including the nature of the metal ion and the steric and electronic properties of the ligand. The presence of bulky N-benzyl groups can introduce steric strain, which may affect the stability of the complex depending on the size of the metal ion and the desired coordination geometry.

Conformational Analysis of the Chelate Ring

The five-membered chelate ring formed upon coordination of this compound is not planar. It adopts a puckered or 'gauche' conformation to relieve torsional strain. rsc.org This puckering results in two enantiomeric conformations, designated as λ and δ. In the case of this compound, the substituents on the nitrogen atoms will preferentially occupy equatorial positions to minimize steric interactions. researchgate.net

Electronic and Steric Effects of N-Methyl and Benzyl Substituents

The N-methyl and N-benzyl substituents on the ethylenediamine backbone exert significant electronic and steric effects that modulate the ligand's coordination properties.

Electronic Effects: The N-methyl and N-benzyl groups are both electron-donating, increasing the electron density on the nitrogen atoms and enhancing their basicity and donor strength compared to unsubstituted ethylenediamine. This increased electron-donating ability generally leads to the formation of more stable metal complexes.

Steric Effects: The steric bulk of the substituents plays a crucial role in determining the coordination geometry and the accessibility of the metal center. The two methyl groups on one nitrogen introduce moderate steric hindrance, while the two larger benzyl groups on the other nitrogen create a significantly more crowded environment. This steric disparity can influence the bond lengths and angles within the coordination sphere and may favor the formation of specific isomers to minimize steric repulsion. In some cases, severe steric hindrance can limit the coordination of other ligands or influence the catalytic activity of the resulting metal complex.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions will depend on the specific metal and its precursor salt.

Transition Metal Complexes (e.g., Copper, Nickel, Cobalt, Zinc, Platinum)

Transition metal complexes of this compound can be prepared by direct reaction of the ligand with a metal halide, nitrate, or perchlorate (B79767) salt in a solvent such as ethanol (B145695) or acetonitrile. The resulting complexes can be characterized by a variety of spectroscopic techniques.

| Metal | Typical Coordination Geometry | Color | Magnetic Moment (μB) | Key Spectroscopic Features |

| Copper(II) | Distorted Octahedral/Square Planar | Blue/Green | ~1.7-2.2 | Broad d-d transition in UV-Vis; IR bands for M-N stretching. nih.gov |

| Nickel(II) | Octahedral/Square Planar | Green/Red | ~2.8-3.4 (octahedral) or 0 (square planar) | Multiple d-d transitions in UV-Vis for octahedral; single intense band for square planar. |

| Cobalt(II) | Octahedral/Tetrahedral | Pink/Blue | ~4.3-5.2 (octahedral) or ~4.4-4.8 (tetrahedral) | d-d transitions in the visible region characteristic of the geometry. |

| Zinc(II) | Tetrahedral/Octahedral | Colorless | Diamagnetic (0) | Characterized by NMR spectroscopy (¹H, ¹³C) and IR. |

| Platinum(II) | Square Planar | Colorless/Yellow | Diamagnetic (0) | Characterized by NMR (¹H, ¹³C, ¹⁹⁵Pt) and IR. rsc.org |

This table presents representative data for transition metal complexes with substituted ethylenediamine ligands and is intended to be illustrative for complexes of this compound.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: The coordination of the nitrogen atoms to the metal center is confirmed by the appearance of new bands in the far-IR region corresponding to the metal-nitrogen (M-N) stretching vibrations. nih.gov

UV-Visible Spectroscopy: For d-block metals with unpaired electrons, electronic transitions between d-orbitals (d-d transitions) give rise to absorption bands in the visible region, which are responsible for the color of the complexes. The position and intensity of these bands provide information about the coordination geometry and the ligand field strength.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pt(II)), NMR spectroscopy is a powerful tool for elucidating the structure in solution. The chemical shifts and coupling constants of the ligand's protons and carbons are sensitive to the coordination environment.

Main Group Metal Complexes

This compound can also form complexes with main group metals, such as those from Group 13 (e.g., Al, Ga, In) and Group 14 (e.g., Sn, Pb). The synthesis of these complexes typically involves the reaction of the ligand with a metal halide or an organometallic precursor.

| Metal | Typical Precursor | Expected Coordination | Characterization Techniques |

| Aluminum(III) | AlCl₃, Al(CH₃)₃ | Tetrahedral or octahedral coordination of the ligand. | NMR (¹H, ¹³C, ²⁷Al), IR, Mass Spectrometry |

| Gallium(III) | GaCl₃, Ga(CH₃)₃ | Similar to Aluminum(III) complexes. | NMR (¹H, ¹³C), IR, Mass Spectrometry |

| Tin(IV) | SnCl₄, R₂SnCl₂ | Octahedral complexes with the ligand coordinating in a bidentate fashion. | NMR (¹H, ¹³C, ¹¹⁹Sn), IR, Mössbauer Spectroscopy |

This table provides hypothetical examples of main group metal complexes with this compound based on the known chemistry of these metals with similar amine ligands.

The coordination chemistry of this compound with main group metals is less explored than that with transition metals. However, the versatile donor properties of the ligand suggest that it can form stable complexes with a range of main group elements, potentially leading to novel structures and applications.

Catalytic Applications of N,n Dimethyl N ,n Dibenzylethylenediamine and Its Derived Complexes

Heterogeneous Catalysis (if applicable)

Solid-State Catalytic Performance

In heterogeneous catalysis, the performance of a catalyst in the solid state is of paramount importance for practical applications, offering advantages in separation and reusability. For a complex derived from N,N-Dimethyl-N',N'-dibenzylethylenediamine, its solid-state catalytic performance would theoretically depend on several factors:

Immobilization Support: The choice of support material (e.g., silica, alumina, polymers, or metal-organic frameworks) would be critical. The interaction between the complex and the support could influence the accessibility and electronic properties of the active metal center.

Structural Integrity: The stability of the complex under reaction conditions in the solid state is crucial. Leaching of the metal or decomposition of the ligand would lead to a loss of activity and potential contamination of the product. The bulky benzyl (B1604629) groups and the N,N-dimethyl substitution on the ethylenediamine (B42938) backbone could enhance the steric hindrance around the metal center, potentially improving the catalyst's robustness against deactivation pathways like dimerization.

Mass Transfer Limitations: In any solid-state catalyst, the rate of reaction can be limited by the diffusion of reactants to the active sites and the diffusion of products away from them. The porosity and surface area of the solid support would need to be optimized to minimize these limitations.

While no specific data exists for this compound, studies on related supported diamine-metal complexes have shown that immobilization can sometimes alter catalytic activity and selectivity compared to their homogeneous counterparts.

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is key to optimizing a catalyst. The following sections outline the hypothetical mechanistic aspects for a catalyst based on this compound.

Elucidation of Active Species and Transition States

The active catalytic species is the form of the complex that directly participates in the catalytic cycle. For a metal complex of this compound, the active species would likely be a coordinatively unsaturated metal center, created by the dissociation of a labile ligand.

Active Species: The formation of the active species would involve the creation of a vacant coordination site on the metal, allowing the substrate to bind. The chelation of the this compound ligand to the metal is expected to be robust, meaning the diamine itself is unlikely to dissociate and would instead stabilize the metal center throughout the catalytic cycle.

Transition States: The transition states would be the highest energy points along the reaction coordinate, for steps such as substrate coordination, insertion, and product release. The steric and electronic properties of the this compound ligand would play a significant role in determining the energy of these transition states. The bulky benzyl groups could, for example, sterically direct the approach of the substrate, thereby influencing the stereoselectivity of a reaction. Computational methods like Density Functional Theory (DFT) would be invaluable in modeling these transient structures, but such studies have not been published for this specific ligand.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies are essential for understanding reaction rates and elucidating the reaction pathway.

Rate Law Determination: By systematically varying the concentrations of the catalyst, substrate, and any co-reagents, a rate law could be established. This would provide insights into which species are involved in the rate-determining step of the catalytic cycle. For instance, a first-order dependence on the catalyst concentration would suggest a mononuclear active species.

Reaction Pathway: A plausible catalytic cycle would begin with substrate binding to the active metal center. This would be followed by one or more transformative steps (e.g., migratory insertion, oxidative addition, reductive elimination), culminating in the release of the product and regeneration of the active catalyst. The specific pathway would be highly dependent on the metal used and the reaction being catalyzed. Without experimental data, any proposed pathway remains speculative.

A hypothetical data table for a kinetic study is presented below to illustrate the type of information that would be sought.

Interactive Data Table: Hypothetical Kinetic Data

| Entry | [Catalyst] (mol/L) | [Substrate] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.01 | 0.1 | Data not available |

| 2 | 0.02 | 0.1 | Data not available |

| 3 | 0.01 | 0.2 | Data not available |

This table represents a template for kinetic analysis; no experimental data is available for this system.

Role of Ligand Structure in Catalytic Efficiency and Selectivity

The structure of the this compound ligand is expected to be a primary determinant of the catalyst's performance.

Electronic Effects: The nitrogen atoms of the ethylenediamine backbone are sigma-donors, providing electron density to the metal center. The N-methyl and N-benzyl groups can fine-tune these electronic properties. The electron-donating nature of the alkyl groups would increase the electron density on the metal, which could, for example, enhance its reactivity in oxidative addition steps.

Steric Effects: The ligand possesses significant steric bulk from the two benzyl groups and two methyl groups. This steric hindrance is critical for:

Stability: Protecting the metal center from decomposition pathways or the formation of inactive catalyst dimers.

Selectivity: The chiral environment created by the conformation of the chelate ring and the orientation of the substituents can induce enantioselectivity in asymmetric catalysis. The flexible benzyl groups can create a well-defined chiral pocket around the active site.

The comparison between this compound and its analogues (e.g., without the methyl groups or with different N-aryl/alkyl substituents) would be crucial for understanding these structure-activity relationships.

Interactive Data Table: Ligand Structure Comparison (Hypothetical)

| Ligand | Key Structural Feature | Expected Impact on Catalysis (Hypothetical) |

| N,N'-Dibenzylethylenediamine | N-H bonds | Potential for H-bonding interactions; less steric bulk than methylated form. |

| This compound | No N-H bonds; N-Me | Increased steric bulk and electron donation compared to the parent diamine. |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | No benzyl groups | Significantly less steric bulk; primarily electronic donor. |

This table provides a conceptual comparison, as direct comparative catalytic studies are not available.

Theoretical and Computational Studies of N,n Dimethyl N ,n Dibenzylethylenediamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and characteristics of N,N-Dimethyl-N',N'-dibenzylethylenediamine. These methods solve the Schrödinger equation for the molecule, providing information about its energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for calculating the ground state properties of medium to large-sized molecules like this compound due to its balance of accuracy and computational cost.

DFT calculations can determine key properties such as:

Optimized Geometry: The three-dimensional arrangement of atoms with the lowest energy.

Electronic Energy: The total energy of the molecule in its ground electronic state.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for understanding the molecule's reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which indicates regions of positive and negative charge and helps predict sites for electrophilic and nucleophilic attack.

For this compound, DFT studies would likely focus on the influence of the dimethylamino and dibenzyl groups on the electronic properties of the ethylenediamine (B42938) backbone.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results for molecular properties. For a molecule like this compound, these high-accuracy calculations can be used to benchmark the results obtained from more computationally efficient methods like DFT. They are particularly useful for studying weak interactions that may influence the conformational preferences of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethylenediamine backbone and the rotational freedom of the benzyl (B1604629) and methyl groups mean that this compound can exist in multiple conformations.

Conformational analysis aims to identify the stable three-dimensional structures of a molecule and determine their relative energies. Computational methods can be used to explore the potential energy surface of this compound by systematically rotating the single bonds in the molecule. This process reveals the various low-energy conformers and the energy barriers that separate them. For ethylenediamine and its derivatives, the gauche conformation is often found to be the most stable. researchgate.net In the case of this compound, the steric hindrance between the bulky benzyl groups and the methyl groups will play a significant role in determining the preferred conformations.

A hypothetical conformational analysis could yield a data table similar to the one below, illustrating the relative energies of different conformers.

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |

| Gauche 1 | ~60° | 0.00 |

| Trans | 180° | 1.20 |

| Gauche 2 | ~-60° | 0.00 |

| Eclipsed | 0° | 5.50 |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific calculations for this compound.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its flexibility and interactions with a solvent. In an MD simulation, the motion of each atom is calculated over time based on a force field that describes the interatomic forces.

For this compound, MD simulations can:

Simulate the dynamic interconversion between different conformers in a solvent environment.

Analyze the hydration shell and the nature of solvent-solute interactions.

Modeling of Ligand-Metal Interactions and Complex Stability

This compound is a bidentate ligand, capable of coordinating to a metal center through its two nitrogen atoms. Computational modeling is a powerful tool for studying the formation and stability of metal complexes involving this ligand.

DFT calculations can be used to model the structure of the resulting metal complex and to calculate its binding energy. The binding energy is a measure of the strength of the interaction between the ligand and the metal ion, and it can be used to predict the stability of the complex. For instance, studies on similar ethylenediamine-based ligands have successfully used DFT to model their complexes with various metals. scielo.org.mx

Furthermore, computational models can predict the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) of the metal complex. The stability of these complexes can be further investigated by calculating thermodynamic parameters such as the enthalpy and entropy of formation.

A hypothetical data table for the calculated binding energies of this compound with different metal ions could look as follows:

| Metal Ion | Coordination Geometry | Calculated Binding Energy (kcal/mol) |

| Cu(II) | Square Planar | -45.8 |

| Ni(II) | Square Planar | -42.1 |

| Zn(II) | Tetrahedral | -35.5 |

| Pd(II) | Square Planar | -50.2 |

Note: This table is for illustrative purposes. The actual binding energies would depend on the specific computational method and basis set used.

Binding Energies and Thermodynamic Parameters

Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the binding energies and thermodynamic parameters of molecules like this compound. These parameters are crucial for understanding the stability of the molecule and its complexes.

Binding Energies: The binding energy of a ligand to a metal center is a key indicator of the stability of the resulting complex. For diamines, this often involves the formation of a chelate ring. While specific binding energy data for this compound are not readily found, studies on related systems, such as dimethylamine (B145610) complexes with Ziegler-Natta catalysts, show that binding energies can be calculated with high accuracy. For instance, the adsorption energy of dimethylamine (a component of the target molecule's structure) on a catalyst surface has been calculated to be around -25.4 kcal/mol in n-hexane, indicating a strong interaction. nih.gov The binding energy for this compound in similar systems would be influenced by the steric bulk of the benzyl groups and the electronic effects of the methyl groups.

Thermodynamic Parameters: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation and reaction can be calculated using computational methods. These values provide insight into the spontaneity and energetics of chemical processes involving the molecule. For the parent molecule, ethylenediamine, extensive thermodynamic data is available from sources like the NIST WebBook. nist.govnist.gov For substituted ethylenediamines, these parameters would be expected to change based on the nature of the substituents. For example, the increased mass and rotational freedom of the benzyl groups in this compound would lead to a different entropic contribution compared to simpler diamines.

A representative table of calculated thermodynamic parameters for a related compound, ethylenediamine, is provided below to illustrate the type of data that can be generated through computational studies.

| Thermodynamic Parameter | Value (kJ/mol) | Method |

| Enthalpy of Formation (gas) | -17.0 ± 0.59 | Ccr |

| Enthalpy of Vaporization | 46. ± 6. | AVG |

| Gibbs Free Energy of Formation | Not Available |

Data for Ethylenediamine. Source: NIST WebBook. nist.gov

Orbital Interactions and Bonding Characteristics

Orbital Interactions: The electronic properties of this compound are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's reactivity, stability, and electronic transition properties. irjweb.com

Bonding Characteristics: Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding characteristics within a molecule, including hybridization, charge distribution, and intramolecular interactions like hydrogen bonding. acs.org In a molecule such as this compound, NBO analysis would reveal the nature of the C-N, C-C, and C-H bonds, as well as the delocalization of the nitrogen lone pair electrons. Studies on N,N,N',N'-tetramethylethylenediamine (TMEDA) have shown the importance of intramolecular C-H···N hydrogen bonding in stabilizing certain conformations. acs.org Similar interactions would likely be present in this compound, influencing its conformational preferences.

A table summarizing typical HOMO-LUMO energy values for a related system is shown below.

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Imidazole (B134444) Derivative | -6.2967 | -1.8096 | 4.4871 |

Illustrative data for an imidazole derivative. irjweb.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Search and Intrinsic Reaction Coordinate Analysis

Transition State Search: To understand the mechanism of a reaction involving this compound, for instance, in a catalytic cycle or a degradation pathway, it is essential to identify the transition states (TS) connecting reactants, intermediates, and products. A transition state is a first-order saddle point on the potential energy surface. Computational methods can be employed to locate the geometry of the transition state and calculate its energy, which corresponds to the activation energy of the reaction step. Studies on the OH-initiated degradation of ethylenediamine have successfully used computational methods to find transition states for hydrogen abstraction reactions. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. usfq.edu.ec This analysis confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur along the reaction pathway. For complex reactions, IRC analysis can reveal the formation of intermediates and help to elucidate the complete reaction mechanism.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of molecules with a high degree of accuracy, aiding in the interpretation of experimental spectra and the identification of unknown compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, including ¹H and ¹³C chemical shifts, is a common application of computational chemistry. spectrabase.comchemicalbook.comchemicalbook.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. For this compound, computational prediction of its NMR spectra would be invaluable for its characterization. The predicted chemical shifts for the methyl and benzyl protons and carbons would be sensitive to the molecule's conformation.

Below is an illustrative table of predicted ¹H NMR chemical shifts for a related diamine.

| Proton | Predicted Chemical Shift (ppm) |

| N-CH₃ | 2.2 - 2.5 |

| N-CH₂- | 2.5 - 2.8 |

| -CH₂-N | 2.5 - 2.8 |

Illustrative predicted ¹H NMR data for a generic N,N-dimethylethylamine moiety.

IR Spectroscopy: Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. Computational methods can simulate the IR spectrum by calculating the vibrational frequencies and their corresponding intensities. nih.govresearchgate.net For this compound, the calculated IR spectrum would show characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C-N stretching, and various bending vibrations. Comparing the computed spectrum with an experimental one can help to confirm the structure of the synthesized molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govgoogle.com The calculation provides the excitation energies and oscillator strengths for electronic transitions. For this compound, the UV-Vis spectrum would be dominated by π-π* transitions within the benzyl groups. The nitrogen lone pairs would also contribute to n-π* transitions. The predicted spectrum can be compared with experimental data to understand the electronic structure of the molecule.

An example of a predicted UV-Vis absorption is provided for a related compound.

| Compound | Predicted λmax (nm) | Transition Type |

| Substituted Phenylenediamine | ~350 - 450 | π-π* |

Illustrative predicted UV-Vis data for a substituted phenylenediamine.

Advanced Analytical Methodologies in Research on N,n Dimethyl N ,n Dibenzylethylenediamine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of N,N-Dimethyl-N',N'-dibenzylethylenediamine from complex matrices and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is typically achieved on a stationary phase, with a liquid mobile phase passing through it.

For compounds similar to this compound, such as other ethylenediamines, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.net However, due to the polar nature of the amine groups, these compounds can exhibit poor retention on standard reversed-phase columns. To overcome this, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed. For instance, a Primesep 500 HPLC mixed-mode column with embedded carboxylic groups has been used for the separation of polyamines. sielc.com By adjusting the pH of the mobile phase, the retention of the analytes can be effectively controlled. sielc.com

Given that this compound lacks a strong chromophore, direct UV detection can be challenging. Therefore, pre-column derivatization with a UV-active or fluorescent tag is often necessary to enhance detection sensitivity. researchgate.netnih.gov For example, ethylenediamine (B42938) has been successfully analyzed after derivatization with 1-naphthyl isothiocyanate, allowing for UV detection at 220 nm. researchgate.net Another approach involves derivatization with ortho-phthaldehyde (OPA) and 2-mercaptoethanol (B42355) (ME) to produce a highly fluorescent derivative, detectable at excitation and emission wavelengths of 330 nm and 450 nm, respectively. nih.govtandfonline.com

A typical HPLC method for a related derivatized diamine is summarized in the table below.

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Gradient elution with pH 3 ortho-phosphoric acid and triethylamine (B128534) buffer and methanol |

| Detection | UV at 220 nm (after derivatization) |

| Linearity Range | 0.025 mcg/mL to 0.750 mcg/mL |

| Limit of Detection (LOD) | 0.015 mcg/mL |

| Limit of Quantitation (LOQ) | 0.025 mcg/mL |

| Data extrapolated from a study on ethylenediamine derivatized with 1-naphthyl isothiocyanate. researchgate.net |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. While this compound itself has a relatively high boiling point, GC analysis is feasible, often following a derivatization step to increase volatility and improve peak shape.

The highly polar nature of amines can lead to poor peak shape and tailing in GC analysis. researchgate.net To address this, derivatization is a common strategy. For instance, ethylenediamine has been determined by GC-MS after derivatization with phthalaldehyde. nih.gov This approach not only improves chromatographic performance but also minimizes matrix interference. nih.gov

A generic GC-FID method has been developed for the quantification of a wide range of volatile amines, demonstrating the feasibility of this technique for amine analysis in various matrices. researchgate.net For the analysis of N,N,N'-trimethylethylenediamine, a related compound, a GC method using a DB-624 capillary column with a flame ionization detector (FID) has been reported. google.com

The table below outlines typical GC conditions that could be adapted for the analysis of derivatized this compound.

| Parameter | Value |

| Column | DB-5MS (30 m × 0.25 mm × 0.25 μm) |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min |

| Injector Temperature | 200-250 °C |

| Detector Temperature | 250-300 °C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Data extrapolated from studies on derivatized ethylenediamine and N,N,N'-trimethylethylenediamine. nih.govgoogle.com |

Mass Spectrometry (MS) Techniques for Identification and Structural Characterization

Mass spectrometry is an indispensable tool for the identification and structural elucidation of compounds by measuring their mass-to-charge ratio. When coupled with chromatographic techniques, it provides a high degree of sensitivity and selectivity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, ESI would likely protonate one or both of the nitrogen atoms in the molecule, generating [M+H]⁺ or [M+2H]²⁺ ions.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. A study on the chemical ionization mass spectra of a series of vicinal diamines, including N,N,N',N'-tetraalkyl-1,2-diarylethylenediamines, revealed that a primary fragmentation pathway involves the cleavage of the C(1)-C(2) bond. chemijournal.com This cleavage, with charge retention on one of the nitrogen-containing fragments, leads to the formation of a stabilized benzylidene dialkylimonium ion, which is often the base peak in the spectrum. chemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for the analysis of this compound in complex samples. This technique allows for the separation of the analyte from the matrix by HPLC, followed by its specific detection and quantification by MS/MS.

In an LC-MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and is widely used for quantitative analysis.

For the analysis of N-nitrosamines, which can be structurally related to the degradation products of some diamines, LC-MS/MS with electrospray ionization (ESI) has been successfully employed. b-cdn.net Separation is often achieved on a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous component with a modifier (like formic acid). b-cdn.net

The following table presents a hypothetical LC-MS/MS method for the analysis of this compound, based on methods for related compounds.

| Parameter | Value |

| LC Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (Hypothetical) | Precursor Ion (e.g., [M+H]⁺) → Product Ion (e.g., fragment from C-C bond cleavage) |

| Detection | Selected Reaction Monitoring (SRM) |

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization plays a crucial role in the analysis of this compound, particularly for chromatographic techniques. psu.edu The primary goals of derivatization are to improve the volatility for GC analysis, enhance the detectability for HPLC with UV or fluorescence detectors, and improve the chromatographic peak shape. psu.edu

Several derivatizing agents are available for primary and secondary amines. For HPLC analysis, reagents that introduce a chromophore or a fluorophore are commonly used. As mentioned earlier, ortho-phthaldehyde (OPA) in the presence of a thiol (like 2-mercaptoethanol) reacts with primary amines to form highly fluorescent isoindole derivatives. nih.govtandfonline.com For secondary amines, other derivatizing agents are required.

For GC analysis, derivatization is often employed to block the polar N-H groups, thereby reducing peak tailing and improving thermal stability. Silylation reagents, for example, can be used to replace the active hydrogens on the nitrogen atoms with trimethylsilyl (B98337) (TMS) groups. Another approach is acylation.

A study on the determination of ethylenediamine in human plasma utilized m-toluoyl chloride for derivatization, followed by on-column methylation for GC analysis with an alkali flame ionization detector. researchgate.net Phthalaldehyde has also been used as a derivatizing agent for the GC-MS determination of ethylenediamine. nih.gov

The choice of the derivatization strategy depends on the analytical technique being used and the specific requirements of the analysis.

Reagents for Amine Derivatization in Research Contexts

In analytical chemistry, particularly for chromatographic methods like Gas Chromatography (GC), derivatization is a crucial step to improve the volatility, thermal stability, and detectability of analytes. nih.govresearchgate.net For a compound like this compound, the secondary amine group (-NH-) is the primary site for derivatization, while the tertiary amine group is non-reactive under typical conditions. This process transforms the polar amine into a less polar, more volatile derivative suitable for GC analysis. nih.gov The main categories of derivatization reagents for amines are silylating, acylating, and alkylating agents. nih.govresearch-solution.com

Common derivatization reagents applicable to the secondary amine in this compound include:

Silylating Reagents: These reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replace the active hydrogen on the secondary amine with a silyl (B83357) group (e.g., trimethylsilyl or tert-butyldimethylsilyl). research-solution.comthermofisher.com Silylation decreases the polarity and increases the volatility of the molecule. nih.gov MTBSTFA is known to produce particularly stable derivatives. thermofisher.com

Acylating Reagents: Acylation involves the introduction of an acyl group. Fluorinated anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA) are frequently used. nih.govthermofisher.com The resulting fluorinated derivatives are highly responsive to electron capture detectors (ECD), significantly enhancing detection sensitivity. researchgate.net

Chloroformates: Reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) and 2,3,4,5,6-pentafluorobenzyl chloroformate (PFBCF) react with both primary and secondary amines to form stable carbamates. researchgate.netresearchgate.net These derivatives are well-suited for both GC and High-Performance Liquid Chromatography (HPLC) analysis. nih.govresearchgate.net

The selection of a reagent depends on the analytical objective, the sample matrix, and the desired sensitivity.

Table 1: Common Derivatization Reagents for Secondary Amines This is an interactive table. Click on the headers to sort.

| Reagent Class | Example Reagent | Abbreviation | Derivative Group | Key Advantages |

|---|---|---|---|---|

| Silylating | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Forms volatile and thermally stable derivatives. research-solution.comthermofisher.com |

| Silylating | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Yields highly stable derivatives. thermofisher.com |

| Acylating | Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl | Creates derivatives suitable for sensitive ECD detection. nih.govresearchgate.net |

Isotope-Labeled Derivatization for Internal Standard Development

For accurate quantification in complex biological or environmental samples using mass spectrometry (MS), the use of a stable isotope-labeled internal standard is the gold standard. This method involves synthesizing a version of the analyte or a derivatizing agent that incorporates heavy isotopes, such as Deuterium (²H) or Carbon-13 (¹³C). nih.gov

In the context of this compound analysis, an isotope-labeled derivatizing reagent would be employed. For example, a ¹³C-labeled version of an acylating agent (e.g., ¹³C-acetic anhydride) or a labeled chloroformate could be used. The process involves adding a precise amount of the "heavy" reagent to the sample, which then derivatizes the target analyte.

The key principles are:

Co-elution: The non-labeled (native) and the isotope-labeled derivatives of the analyte are chemically identical and therefore exhibit the same chromatographic behavior, eluting at the same time. acs.org

Mass Difference: They are easily distinguished by a mass spectrometer due to their mass difference.

Accurate Ratiometric Analysis: Any sample loss during extraction, cleanup, or injection affects both the native and the labeled analyte equally. Therefore, the ratio of the MS signal intensity of the native derivative to the isotope-labeled derivative remains constant, allowing for highly precise and accurate quantification, correcting for matrix effects and procedural inconsistencies. nih.govacs.org

An isotopic labeling strategy using reagents like ¹²C₆/¹³C₆ N-benzoyloxysuccinimide has been developed for amine-containing metabolites, enabling the relative quantification of analytes in different samples when analyzed by LC/HR-MS/MS. nih.gov Similarly, ¹²C-/¹³C-dansylhydrazine is used for labeling carbonyl compounds, a principle that can be adapted for amine-specific reagents. acs.org This approach is invaluable for metabolomic studies and trace analysis where high accuracy is paramount. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of molecules like this compound in solution. emerypharma.com It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule.

¹H and ¹³C NMR for Structural Assignments

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure.

¹H NMR: The proton NMR spectrum of this compound would exhibit several distinct signals. The aromatic protons on the two benzyl (B1604629) groups would appear in the downfield region (typically δ 7.2-7.4 ppm). The four protons of the ethylenediamine bridge (-CH₂-CH₂-) would likely appear as two distinct multiplets. The two benzylic protons (-CH₂-Ph) would produce a singlet, and the six protons of the two N-methyl groups (-N(CH₃)₂) would appear as a sharp singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum provides complementary information. It would show distinct signals for the different types of carbon atoms: the aromatic carbons of the benzyl groups, the aliphatic carbons of the ethylenediamine backbone, the benzylic carbons, and the N-methyl carbons. rsc.orgyoutube.com The specific chemical shifts are sensitive to the local electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This is an interactive table. Click on the headers to sort.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| Phenyl (C₆H₅) | ~7.2 - 7.4 | ~127 - 139 | Multiplet (¹H) |

| Benzyl (C₆H₅-C H₂) | ~3.6 | ~58 | Singlet (¹H) |

| Ethylene (-N-C H₂-C H₂-N-) | ~2.5 - 2.7 | ~52 - 55 | Multiplets (¹H) |

Note: Predicted values are based on standard chemical shift tables and data from similar structures like N,N-dimethylethylenediamine and N,N'-dibenzylethylenediamine. chemicalbook.comnih.govchemicalbook.com

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR suggests the types of groups present, two-dimensional (2D) NMR experiments are required to piece together the full molecular structure by establishing through-bond connectivities. numberanalytics.comlibretexts.orgmnstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. numberanalytics.com For this compound, a key correlation (cross-peak) would be observed between the two adjacent methylene (B1212753) (-CH₂-) groups of the ethylenediamine backbone, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. numberanalytics.com It is invaluable for definitive assignments. For example, it would unambiguously link the proton signal at ~2.2 ppm to the N-methyl carbon signal at ~45 ppm, and the benzylic proton signal to its corresponding carbon. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. numberanalytics.com It is crucial for connecting different spin systems. For instance, HMBC would show correlations from the benzylic protons to the aromatic carbons of the phenyl ring and to the adjacent carbon of the ethylenediamine bridge, confirming the attachment of the benzyl group to the nitrogen atom.

Table 3: Key Expected 2D NMR Correlations for Structural Confirmation This is an interactive table. Click on the headers to sort.

| 2D NMR Experiment | Correlated Nuclei (Proton → Other) | Structural Information Confirmed |

|---|---|---|

| COSY | -CH₂-CH₂- (ethylene bridge) | Connectivity of the ethylenediamine backbone. emerypharma.com |

| HSQC | -N(CH₃)₂ → -N(C H₃)₂ | Direct C-H bond assignment for the methyl groups. numberanalytics.com |

| HSQC | -CH₂-Ph → -C H₂-Ph | Direct C-H bond assignment for the benzyl methylene. numberanalytics.com |

| HMBC | -C H₂-Ph → C ₆H₅ (aromatic carbons) | Link between the benzyl methylene and the phenyl ring. numberanalytics.com |

Dynamic NMR for Ligand Exchange and Conformational Studies

Molecules are not static, and Dynamic NMR (DNMR) is a powerful method to study molecular motions that occur on the NMR timescale, such as conformational changes (e.g., bond rotations) and chemical exchange processes (e.g., ligand exchange). numberanalytics.comyoutube.com

For this compound, several dynamic processes could be investigated:

Conformational Dynamics: Rotation around the various single bonds (e.g., C-C and C-N bonds) can be hindered at low temperatures. reddit.com For example, if rotation around the C-N bond of the dibenzylamino group becomes slow on the NMR timescale, separate signals might be observed for the two benzyl groups, which would appear equivalent at room temperature. By acquiring spectra at different temperatures, the rate of this rotation and the corresponding energy barrier can be calculated from the changes in the signal shape (from sharp separate signals to a broad coalesced peak, and then to a sharp averaged signal). youtube.com

Ligand Exchange: this compound can act as a bidentate or tridentate ligand in coordination complexes. DNMR techniques can be used to study the kinetics of the ligand associating with and dissociating from a metal center. numberanalytics.comnih.gov These studies provide critical insights into reaction mechanisms and the stability of coordination complexes. numberanalytics.comrsc.org Techniques like saturation transfer difference (STD) NMR or exchange spectroscopy (EXSY) can identify which parts of the ligand are interacting with a receptor or metal ion and quantify the rate of exchange between the bound and free states. youtube.comnih.gov

Emerging Research Areas and Future Directions for N,n Dimethyl N ,n Dibenzylethylenediamine

Development of Novel Ligand Architectures Based on the N,N-Dimethyl-N',N'-dibenzylethylenediamine Scaffold

The this compound scaffold presents a versatile platform for the design of novel ligands with tailored properties. The presence of both dimethylamino and dibenzylamino groups offers distinct steric and electronic environments, which can be exploited to fine-tune the coordination chemistry of the resulting ligands. Research into related N,N'-disubstituted ethylenediamines has demonstrated their utility in forming stable complexes with a variety of metal ions.

The synthesis of asymmetrically substituted diamines is a key area of exploration. For instance, methods for preparing N,N'-dimethyl-1,2-diamines have been developed, involving the dimethylation of a diazaphospholidine oxide followed by acid-catalyzed hydrolysis researchgate.net. Such synthetic strategies could be adapted to introduce a wide range of functional groups onto the this compound backbone, leading to a library of new ligands. These modifications could include the incorporation of additional donor atoms to create polydentate ligands or the attachment of chiral auxiliaries for applications in asymmetric catalysis.

The development of bitopic ligands, which can bind to two different sites on a biological target, is another promising direction. By linking the this compound scaffold to other pharmacophoric fragments, it may be possible to create ligands with enhanced selectivity and potency for specific receptors or enzymes. For example, new flavonoid-N,N-dibenzyl(N-methyl)amine hybrids have been designed as multi-target-directed ligands for Alzheimer's disease by linking a flavonoid core to an N,N-dibenzyl(N-methyl)amine (DBMA) fragment nih.gov. This approach highlights the potential for using the this compound moiety as a key building block in the design of complex, multifunctional molecules.

A summary of potential synthetic modifications to the this compound scaffold is presented in the table below.

| Modification Strategy | Potential Functional Groups | Targeted Application |

| N-alkylation/arylation | Alkyl chains, aryl groups, heterocyclic rings | Tuning steric and electronic properties for catalysis |

| Functionalization of Benzyl (B1604629) Rings | Electron-donating/withdrawing groups | Modulating ligand-metal bond strength |

| Introduction of Chiral Auxiliaries | Chiral amines or alcohols | Asymmetric synthesis |

| Linkage to Pharmacophores | Flavonoids, peptides, known drug scaffolds | Development of multi-target bioactive ligands |

Exploration in Materials Science and Functional Materials Research

The unique coordination properties of this compound make it a compelling candidate for the development of novel functional materials, including metal-organic frameworks (MOFs), coordination polymers, and advanced polymeric materials.

Metal-organic frameworks and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials are highly dependent on the nature of both the metal and the organic linker. The this compound ligand, with its multiple coordination sites, offers the potential to form robust and functional frameworks.

Research on the related ligand N,N'-Dibenzylethylenediamine has shown its ability to form coordination compounds with metals like copper, exhibiting interesting structural and catalytic properties sigmaaldrich.com. Furthermore, N,N'-dimethylethylenediamine has been incorporated into MOFs to enhance their performance in applications such as carbon dioxide capture chemicalbook.com. These studies suggest that this compound could be employed to construct MOFs with tailored pore environments and functionalities. The bulky benzyl groups could influence the framework topology and pore size, while the dimethylamino groups could serve as active sites for catalysis or gas adsorption.

The table below outlines potential metal ions that could be combined with this compound to form novel MOFs and coordination polymers, along with their potential applications.

| Metal Ion | Potential Framework Type | Potential Application |

| Copper(II) | Coordination Polymer | Catalysis, Magnetic Materials |

| Zinc(II) | Metal-Organic Framework | Gas Storage, Luminescence |

| Nickel(II) | Coordination Polymer | Electrocatalysis, Sensing |

| Cobalt(II) | Metal-Organic Framework | Separation, Drug Delivery |

| Zirconium(IV) | Metal-Organic Framework | Catalysis in harsh conditions |

The synthesis of coordination polymers using bis-pyridyl-bis-amide and angular dicarboxylate ligands with Ni(II) has demonstrated how ligand flexibility influences the final structure and properties, such as iodine adsorption nih.govnih.gov. This highlights the importance of ligand design in creating functional coordination polymers, a principle that can be applied to the this compound scaffold.

In the realm of polymer chemistry, diamines are crucial as monomers, cross-linking agents, and catalysts. The distinct reactivity of the primary/secondary and tertiary amine groups in this compound could be leveraged in polymer synthesis.

One area of potential is in ring-opening polymerization. For example, nickel carboxylate complexes involving N,N'-dibenzylethylenediamine have been used as syndioselective catalysts for the ring-opening polymerization of rac-lactide sigmaaldrich.com. This suggests that metal complexes of this compound could also serve as effective catalysts for producing biodegradable polymers with controlled stereochemistry.

Furthermore, the amine functionalities of this compound could be used to modify existing polymers, introducing new properties or functionalities. For instance, it could be grafted onto polymer backbones to enhance their thermal stability, flame retardancy, or ability to chelate metal ions for applications in water purification or catalysis.

Mechanistic Biological Research Applications (excluding clinical studies)

The structural features of this compound also make it an intriguing molecule for fundamental biological research, particularly in understanding molecular interactions with biological targets and as a precursor for designing new bioactive compounds.

The ability of diamines to interact with biological macromolecules is well-documented. For example, N,N-Dimethylethylenediamine has been utilized in DNA binding studies chemicalbook.com. The presence of both a hydrogen bond donor (the secondary amine) and bulky, hydrophobic benzyl groups in this compound suggests it could interact with biological targets through a combination of electrostatic and hydrophobic interactions.

Investigating the binding of this compound and its metal complexes to DNA could provide insights into the mechanisms of DNA-ligand interactions, which is fundamental for the development of new therapeutic agents. Similarly, studying its interactions with specific enzymes could reveal novel modes of enzyme inhibition or activation. For instance, the related compound Dibenamine has been studied for its reactions with substances of biological interest to understand the mechanism of adrenergic blockade nih.gov. Such mechanistic studies with this compound could uncover new biological activities and targets.

The table below summarizes potential biological targets for mechanistic studies with this compound.

| Biological Target | Potential Interaction Mode | Research Focus |

| DNA | Intercalation, groove binding | Understanding DNA recognition and cleavage |

| Enzymes (e.g., kinases, proteases) | Active site binding, allosteric modulation | Elucidating mechanisms of enzyme inhibition/activation |

| Receptors (e.g., GPCRs) | Orthosteric or allosteric binding | Probing receptor structure and function |

| Isolated Tissues | Receptor antagonism/agonism | Investigating physiological effects at the tissue level |

The this compound scaffold can serve as a valuable starting point for the design and synthesis of new bioactive ligands. By systematically modifying its structure, researchers can explore structure-activity relationships and optimize for desired biological activities.

A promising approach is the development of multi-target-directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. This strategy is particularly relevant for complex diseases like Alzheimer's, where multiple pathological pathways are involved. As previously mentioned, the successful design of flavonoid-DBMA hybrids demonstrates the potential of using N,N-dibenzyl(N-methyl)amine fragments in MTDLs nih.gov. The this compound core could be similarly incorporated into hybrid molecules to target a range of proteins implicated in neurodegenerative diseases.

Furthermore, the synthesis of a library of this compound analogs with varying substituents on the benzyl rings or different alkyl groups on the nitrogens would allow for a comprehensive exploration of its potential as a pharmacophore. These analogs could then be screened against a panel of biological targets to identify new lead compounds for drug discovery.

Environmental Chemical Studies of this compound

There is a notable absence of dedicated environmental chemical studies on this compound. While research exists for structurally related compounds such as tertiary amines, aromatic amines, and ethylenediamine (B42938) derivatives, these findings cannot be directly extrapolated to predict the environmental behavior of this compound with scientific accuracy.

Following an extensive search of scientific databases and literature, no specific studies on the photodegradation or biotransformation pathways of this compound were identified.

Photodegradation: There is no available research on the direct or indirect photolysis of this compound, including its reaction with photochemically produced species like hydroxyl radicals in the atmosphere or natural waters. Consequently, its atmospheric lifetime and its persistence in sunlit aquatic environments are unknown.

Biotransformation: Information regarding the microbial degradation of this compound is not present in the current body of scientific literature. Studies on its biodegradability in soil, sediment, or wastewater treatment systems, including the identification of potential metabolic pathways and microbial species involved, have not been published. Research on analogous compounds, such as N,N-dimethylbenzylamine, has indicated that biodegradation can occur, but the specific impact of the dibenzyl and dimethyl substitutions on the ethylenediamine backbone of the target compound remains uninvestigated. nih.govrsc.org

There is a clear absence of research focused on the sequestration and remediation of this compound from contaminated environmental matrices.

Sequestration: No studies were found that investigate the sorption, partitioning, or binding of this compound to soil organic matter, clays, or other environmental sorbents. This lack of data prevents an assessment of its mobility in terrestrial and aquatic systems.

Remediation: Research into technologies for the removal of this compound from water or soil is not available. There are no published studies on the efficacy of conventional or advanced treatment processes, such as activated carbon adsorption, advanced oxidation processes, or specific bioremediation strategies, for this compound.

Due to the lack of available data, no data tables on the research findings for this compound can be generated at this time.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-Dimethyl-N',N'-dibenzylethylenediamine with high purity?